molecular formula C18H20FN5O2S B2848874 1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-58-1

1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Katalognummer: B2848874
CAS-Nummer: 869344-58-1
Molekulargewicht: 389.45
InChI-Schlüssel: VIUXHPXVMGOFHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex synthetic organic compound designed for advanced pharmaceutical and biological research. It features a multifaceted molecular structure that incorporates a piperidine-4-carboxamide core, a 2-fluorophenyl group, and a fused 6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazole heterocyclic system . This specific combination of structural motifs is characteristic of a class of molecules investigated for their potential to modulate key biological pathways. While the specific mechanism of action for this exact compound is not fully elucidated in the public domain, research on closely related structural analogues provides strong direction for its research value. Compounds within this family have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase . VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Inhibiting this receptor is a validated strategy in oncology research. Furthermore, other structurally similar thiazolo-triazole derivatives have been explored for their activity as inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1), a protease that plays a key role in NF-κB signaling and immune cell activation . This suggests potential research applications in immunology and hematology. The primary application of this compound is as a valuable chemical tool in preclinical drug discovery, particularly for projects targeting oncological and immunological diseases. It serves as a key intermediate or lead compound for designing novel therapeutic agents and for studying cellular signaling pathways in vitro. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-4-2-3-5-13(12)19)23-8-6-11(7-9-23)16(20)25/h2-5,11,14,26H,6-9H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXHPXVMGOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares key structural motifs with several classes of heterocycles:

Compound Core Structure Key Substituents Functional Differences Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Fluorophenyl, 6-hydroxy, piperidine-4-carboxamide Hydroxyl group enhances solubility; fluorophenyl improves binding specificity.
Compound 28a/28b () Pyrazole 4-Fluorophenyl, cyclohexyl ester/acid Lacks thiazolo-triazole core; ester/acid groups modulate pharmacokinetics.
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile () Pyrimidine-thiazole Morpholine-carbonyl, methylamino-thiazole Targets kinase pathways; morpholine enhances blood-brain barrier penetration.
Triazofenamide () 1,2,4-Triazole-3-carboxamide 3-Methylphenyl, phenyl Agricultural fungicide; lacks fluorophenyl and thiazolo-triazole hydroxyl group.
Compound 6d () Pyrazole-4-carbonitrile Tetrazole-thioether, propanoyl Antifungal activity; sulfur-containing side chain improves membrane permeability.

Key Observations :

  • The thiazolo-triazole core distinguishes the target compound from pyrazole () and pyrimidine () derivatives.
  • The 6-hydroxy group is unique compared to methyl or methoxy substituents in agricultural triazoles (e.g., triazofenamide) .
  • The piperidine-4-carboxamide group contrasts with morpholine-carbonyl () or ester functionalities (), suggesting divergent target selectivity.

Functional and Receptor Activity Comparisons

Calcium Mobilization and Binding Affinity ():

Compounds like 28a and 29b were tested in CHO-k1 cells for neurotensin receptor (NTS1/NTS2) activity. Their EC₅₀ values (calcium flux) and IC₅₀ values (binding affinity) range from 10–100 nM, indicating potent agonist/antagonist effects .

Kinase Inhibition ():

The pyrimidine-thiazole derivative in demonstrated kinase inhibition (e.g., EGFR, VEGFR) with Ki values < 50 nM . The target compound’s thiazolo-triazole core may similarly interact with ATP-binding pockets but with altered selectivity due to its hydroxyl group .

Q & A

What are the critical considerations for synthesizing this compound with high purity and yield?

Basic:
The synthesis typically involves multi-step reactions, including:

  • Thiazolo-triazole ring formation : Requires condensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .
  • Piperidine coupling : Nucleophilic substitution or Mannich-type reactions to attach the piperidine-carboxamide group, often using triethylamine as a base .
  • Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, optimized with Pd catalysts or Lewis acids .

Advanced:
To resolve low yields in the final step:

  • Solvent optimization : Dimethylformamide (DMF) improves solubility of intermediates, while chloroform aids in crystallization .
  • Catalyst screening : Triethylamine enhances reaction rates for Mannich steps, but DBU may reduce side-product formation .
  • In-line monitoring : Use HPLC or TLC to track intermediates and adjust reaction times dynamically .

How can structural discrepancies in NMR data be resolved during characterization?

Basic:
Core characterization methods include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The fluorophenyl aromatic protons show splitting (J = 8–10 Hz) due to ¹⁹F coupling .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~450–500 Da) and detects halogen isotopic patterns .

Advanced:
For ambiguous signals (e.g., overlapping piperidine/thiazole protons):

  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, resolving connectivity in the thiazolo-triazole core .
  • Variable-temperature NMR : Heating to 60°C reduces signal broadening caused by hindered rotation in the piperidine-carboxamide moiety .

What strategies are employed to assess the compound’s bioactivity against cancer targets?

Basic:
Initial screening involves:

  • In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to cisplatin .
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or topoisomerases using fluorometric assays .

Advanced:
To identify mechanism of action:

  • Proteomics profiling : SILAC-based quantification identifies differentially expressed proteins post-treatment .
  • Molecular docking : AutoDock Vina models interactions with ATP-binding pockets, prioritizing mutations (e.g., EGFR T790M) for validation .

How do structural modifications influence the compound’s pharmacokinetic properties?

Basic:
Key substituent effects include:

  • Fluorophenyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Piperidine-carboxamide : Improves solubility via hydrogen bonding but may limit blood-brain barrier penetration .

Advanced:
To optimize bioavailability:

  • Prodrug design : Acetylation of the 6-hydroxy group increases oral absorption, with enzymatic cleavage in plasma .
  • LogP modulation : Introducing polar groups (e.g., sulfonamides) lowers LogP from ~3.5 to 2.0, reducing hepatotoxicity risks .

How can contradictory biological activity data across studies be reconciled?

Basic:
Common sources of variability:

  • Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound-protein binding .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show divergent responses due to receptor expression .

Advanced:
To standardize results:

  • Orthogonal assays : Validate cytotoxicity with clonogenic survival and apoptosis markers (e.g., caspase-3 activation) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate intracellular concentrations with target engagement using LC-MS/MS .

What computational methods predict the compound’s reactivity in novel synthetic pathways?

Advanced:

  • DFT calculations : Gaussian 16 optimizes transition states for key steps (e.g., thiazole ring closure), identifying energy barriers >25 kcal/mol as rate-limiting .
  • Retrosynthetic analysis : ChemAxon or AiZynthFinder proposes routes prioritizing commercially available building blocks (e.g., 2-fluorophenylacetonitrile) .

How is the compound’s stability under varying pH and temperature conditions quantified?

Advanced:

  • Forced degradation studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via UPLC-MS:

    ConditionDegradation ProductsHalf-Life (h)
    pH 1Hydrolyzed amide12.3
    pH 13Ring-opened thiazole6.8

What analytical techniques resolve isomeric impurities in the final product?

Advanced:

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to separate enantiomers of the piperidine-carboxamide group .
  • X-ray crystallography : Resolves stereochemistry at the C5 position of the thiazolo-triazole ring, confirming (R/S) configurations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.